3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-5-4-6-12(9-11)17-20-18(23-21-17)14-10-19-15-8-3-2-7-13(15)16(14)22/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQCCCWNQXCJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Quinolinone: The oxadiazole intermediate is then coupled with a quinolinone derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Effects
- Bromine (in 3-bromophenyl analog ) increases molecular weight and electronegativity, which may improve interaction with hydrophobic pockets in target enzymes but could also elevate toxicity risks. The 4-(methylthio)phenyl group introduces a sulfur atom, enabling hydrogen bonding and altering solubility profiles.
- C6-Methyl substitution may sterically shield the quinoline core, affecting intermolecular interactions.
Physicochemical Properties
- Lipophilicity : The target compound’s m-tolyl group offers moderate hydrophobicity (logP ~3.2 estimated), balancing solubility and membrane penetration. In contrast, the CF₃ -substituted analog is more lipophilic (logP ~4.1), favoring tissue penetration but risking solubility limitations.
Biological Activity
The compound 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound characterized by its unique structure combining a quinolinone core with an oxadiazole ring and a tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is , with a molecular weight of approximately 317.3 g/mol . The compound's structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
- Coupling with Quinolinone : The oxadiazole intermediate is coupled with a quinolinone derivative using coupling reagents like DCC or EDC in the presence of catalysts such as DMAP.
Antimicrobial Activity
Research indicates that derivatives of quinoline and oxadiazole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been tested for antifungal properties:
- A study demonstrated that certain oxadiazole derivatives exhibited fungicidal activity against Sclerotinia sclerotiorum, with EC50 values indicating low toxicity levels .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell proliferation assays have shown that derivatives can significantly suppress the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating effective dosage levels for therapeutic applications .
The biological activity of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Binding : It may interact with cell surface receptors, modulating various signal transduction pathways .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one:
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?
Answer:
The synthesis typically involves coupling a quinolin-4(1H)-one scaffold with an oxadiazole moiety. Key steps include:
- Oxadiazole ring formation : Cyclocondensation of amidoximes with activated carboxylic acids (e.g., quinolinone derivatives). For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles are synthesized via nitrile oxide intermediates and subsequently coupled to quinoline derivatives .
- Characterization : IR spectroscopy (C=N and C-O stretches at ~1650 cm⁻¹ and ~1250 cm⁻¹), NMR (distinct aromatic protons for m-tolyl and quinolinone groups), and HRMS for molecular ion confirmation .
Basic: What spectroscopic and analytical methods are critical for validating the structure of this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry : HRMS-ESI+ confirms the molecular formula (e.g., [M+H] for CHNO: calculated 316.1086, observed 316.1092) .
- Elemental analysis : Carbon and nitrogen percentages within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in NMR data during structural elucidation?
Answer:
- 2D NMR techniques : Use HSQC to correlate - signals and COSY/NOESY to assign adjacent protons. For example, coupling between oxadiazole-linked protons and quinolinone protons can clarify connectivity .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile in Table S1 ).
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in bond lengths and angles .
Advanced: What computational approaches predict the pharmacological activity of this compound?
Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., sphingosine kinase I or SARS-CoV-2 main protease) using software like AutoDock. Compare binding affinities with known ligands (e.g., oxadiazole derivatives in Compound 37 ).
- QSAR modeling : Correlate substituent effects (e.g., m-tolyl vs. pyridinyl) with bioactivity data from analogs to predict IC values .
Advanced: How can synthesis yield be optimized for this compound?
Answer:
- Reaction conditions :
- Temperature: Higher yields (73–99%) are achieved at 80–100°C for oxadiazole cyclization .
- Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysis : Additives like pyridine hydrobromide improve demethylation efficiency (e.g., 50% yield enhancement in related oxadiazole derivatives ).
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .
Advanced: What structure-activity relationship (SAR) insights exist for oxadiazole-quinolinone hybrids?
Answer:
-
Oxadiazole substitution : Electron-withdrawing groups (e.g., Br, CF) on the m-tolyl ring enhance antimicrobial activity, while alkyl chains improve lipophilicity for CNS targets .
-
Quinolinone modification : 4(1H)-one tautomerism is critical for hydrogen bonding with enzymes (e.g., sphingosine kinase I inhibition in Compound 6o ).
-
Bioactivity data :
Substituent Target IC (µM) Reference m-Tolyl SK1 0.15 Pyridinyl SARS-CoV-2 2.3
Basic: What biological activities are reported for structurally related 1,2,4-oxadiazole derivatives?
Answer:
- Antimicrobial : Oxadiazoles with pyridinyl or indole moieties show MIC values of 4–16 µg/mL against S. aureus .
- Anticancer : Quinolinone-oxadiazole hybrids inhibit tumor cell lines (e.g., IC = 1.2 µM against MCF-7) via apoptosis induction .
- Enzyme inhibition : Sphingosine kinase I (SK1) inhibition reduces sphingosine-1-phosphate levels, a pathway implicated in inflammation and cancer .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
- Crystal growth : Poor solubility in common solvents necessitates vapor diffusion (e.g., ether into DCM solution) .
- Data refinement : SHELXL resolves twinning or disorder by iterative least-squares refinement and electron density mapping. Example: Final R-factor < 0.05 for high-resolution (<1.0 Å) datasets .
- Validation tools : PLATON checks for missed symmetry, and CCDC deposition ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
